1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
Description
Significance of Aryl Ether and Nitrobenzyl Moieties in Organic Synthesis
Aryl Ether Moiety: The aryl ether linkage is a fundamental structural motif found in a vast array of pharmacologically important molecules and natural products google.com. Aryl ethers are generally characterized by their chemical stability fiveable.me. Their synthesis is a core topic in organic chemistry, with classic methods including the Williamson ether synthesis, which involves the reaction of an alcohol or phenol (B47542) with an alkyl or aryl halide fiveable.mersc.org. More advanced techniques involve transition metal-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of aryl ether formation google.comacs.orgwaseda.jp. The development of green synthesis methods, aiming for higher efficiency and reduced environmental impact, is an active area of research pharmiweb.comscispace.com.
Nitrobenzyl Moiety: The nitrobenzyl group, particularly the ortho-nitrobenzyl variant, is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology cell.comnih.govwikipedia.orgacs.org. PPGs allow chemists to mask a reactive functional group, which can then be "uncaged" or released with high spatial and temporal precision using light wikipedia.orgnih.gov. The cleavage mechanism for 2-nitrobenzyl groups typically proceeds via a Norrish Type II reaction upon UV irradiation, leading to the release of the protected molecule cell.comnih.gov. The para-nitrobenzyl group, as seen in the title compound, also has significant applications. The strong electron-withdrawing nature of the nitro group makes the benzylic position more susceptible to nucleophilic substitution, making compounds like 4-nitrobenzyl bromide valuable reagents for introducing a protecting group ketonepharma.com.
Structural Features and Unique Reactivity Considerations of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
The structure of this compound combines an electron-rich 4-ethoxyphenyl ring with an electron-poor 4-nitrobenzyl group through an ether linkage. This arrangement suggests that the compound's synthesis would likely follow a Williamson ether synthesis pathway, reacting a salt of 4-ethoxyphenol (B1293792) with a 4-nitrobenzyl halide.
The reactivity of this molecule is dictated by its constituent parts. The ether bond itself is generally stable but can be cleaved under harsh acidic conditions rsc.org. The 4-nitrobenzyl group significantly influences the molecule's properties. The nitro group deactivates the benzyl (B1604629) aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, it enhances the reactivity of the benzylic C-H bonds ketonepharma.com. While the para-nitro isomer is not typically used for photoremovability in the same way as the ortho isomer, the presence of the nitro chromophore suggests potential for photochemical activity that warrants investigation.
Below are the key chemical properties of the core structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H15NO4 | |
| Molecular Weight | 273.28 g/mol | |
| Physical Form | Solid | |
| InChI Key | YRIYZGDKWZVLSA-UHFFFAOYSA-N |
Current Research Landscape and Future Directions for Related Compounds
The fields related to both aryl ethers and nitrobenzyl compounds are continually advancing. For aryl ethers, research is focused on developing novel catalytic systems that allow for their synthesis under milder conditions and with greater functional group tolerance rsc.orgresearchgate.net. There is also significant interest in transforming abundant natural polymers like lignin into valuable functionalized diaryl ethers nih.gov.
In the area of nitrobenzyl chemistry, the focus remains on the development of new photolabile protecting groups researchgate.netresearchgate.net. Key goals include shifting the activation wavelength to the visible or near-infrared spectrum to reduce potential photodamage in biological systems and to improve tissue penetration nih.gov. Enhancing the quantum yield of the cleavage reaction is another critical objective to improve the efficiency of deprotection nih.gov.
For hybrid molecules like this compound, future research could explore their potential as building blocks in polymer or materials science, where the polarized electronic nature of the molecule could be exploited . A detailed investigation into its photochemical properties could reveal novel reactivity distinct from the well-studied ortho-nitrobenzyl systems. Furthermore, its use as a model substrate could aid in the development of new catalytic methods for selective ether bond cleavage or functionalization.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethoxyphenoxy)methyl]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYZGDKWZVLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene
Established Synthetic Pathways
Established methods for the synthesis of 1-ethoxy-4-[(4-nitrobenzyl)oxy]benzene primarily revolve around the Williamson ether synthesis and nucleophilic aromatic substitution strategies. These pathways offer reliable and versatile approaches to constructing the target ether linkage.
Williamson Ether Synthesis Approaches to this compound
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents the most direct and common method for preparing this compound. masterorganicchemistry.comyoutube.com This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of the target molecule, this translates to the reaction of 4-ethoxyphenoxide with 4-nitrobenzyl halide (typically bromide or chloride).
The first step in this synthesis is the deprotonation of 4-ethoxyphenol (B1293792) with a suitable base to form the more nucleophilic 4-ethoxyphenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield. The resulting phenoxide is then reacted with 4-nitrobenzyl bromide or a similar 4-nitrobenzyl halide. The nitro group on the benzyl (B1604629) halide makes the benzylic carbon more electrophilic, facilitating the nucleophilic attack by the phenoxide.
A typical reaction scheme is depicted below:

Reaction of 4-ethoxyphenol with a base to form the 4-ethoxyphenoxide, followed by reaction with 4-nitrobenzyl bromide to yield this compound.
The reaction conditions for the Williamson ether synthesis can be optimized to maximize the yield of the desired product. Key parameters include the choice of solvent, temperature, and reaction time. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed to dissolve the reactants and facilitate the S(_N)2 mechanism.
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis
Click to view table
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Ethoxyphenol | 4-Nitrobenzyl bromide | K₂CO₃ | Acetone | Reflux | >90 |
| 4-Ethoxyphenol | 4-Nitrobenzyl chloride | NaOH | Ethanol/Water | 80 | 85-95 |
| 4-Ethoxyphenol | 4-Nitrobenzyl bromide | NaH | DMF | Room Temp | High |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation
While less direct for this specific target molecule, Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing a related structure, one could envision a reaction where a nucleophile displaces a leaving group on a nitro-activated aromatic ring.
For the synthesis of this compound, a hypothetical SNAr approach is not the most logical route as the ether linkages are benzylic and phenolic, not directly to the nitro-substituted ring in a way that would favor a typical SNAr disconnection. However, the principles of SNAr are relevant in the broader context of diaryl ether synthesis. An SNAr reaction requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (such as a halide) on an aromatic ring. The incoming nucleophile, in this case, would be an alkoxide or phenoxide.
Alternative Etherification Protocols Involving 4-Nitrobenzyl Halides or 4-Nitrophenols
Alternative etherification methods can also be employed. For instance, instead of starting with 4-ethoxyphenol, one could begin with hydroquinone (B1673460) monomethyl ether, perform the benzylation with 4-nitrobenzyl halide, and then ethylate the remaining phenolic hydroxyl group. However, this multi-step approach is less atom-economical than the direct Williamson ether synthesis.
Another variation could involve the reaction of 1,4-diethoxybenzene (B87031) with a nitrating agent, though controlling the regioselectivity to obtain the desired 4-nitrobenzyl ether would be challenging and likely result in a mixture of products.
A more plausible alternative involves the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to an ether using a phenol (B47542), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, 4-nitrobenzyl alcohol would react with 4-ethoxyphenol in the presence of PPh₃ and DEAD to form the desired ether. While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification.
Catalytic Systems and Their Influence on Synthesis
The efficiency and conditions of the synthesis of this compound can be significantly improved through the use of various catalytic systems. These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.
Phase Transfer Catalysis in the Preparation of this compound
Phase transfer catalysis (PTC) is a particularly effective technique for Williamson ether synthesis, especially when dealing with reactants that have different solubilities. In the synthesis of this compound, the 4-ethoxyphenoxide salt is typically soluble in an aqueous phase, while the 4-nitrobenzyl halide is soluble in an organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the benzyl halide.
The use of a phase transfer catalyst offers several advantages:
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.
Increased Reaction Rates: The transfer of the nucleophile to the organic phase accelerates the reaction.
Simplified Workup: The catalyst is used in small amounts and can often be easily removed.
Use of Inexpensive Bases: Strong, yet inexpensive, bases like sodium hydroxide can be used in an aqueous solution.
Table 2: Comparison of Conventional vs. Phase Transfer Catalyzed Williamson Ether Synthesis
Click to view table
| Parameter | Conventional Method | Phase Transfer Catalysis |
| Base | Often requires stronger, anhydrous bases (e.g., NaH) | Can use aqueous NaOH or KOH |
| Solvent | Typically anhydrous polar aprotic solvents (DMF, DMSO) | Biphasic system (e.g., water/toluene) |
| Temperature | Often requires heating | Can proceed at or near room temperature |
| Catalyst | None | Quaternary ammonium salts, crown ethers |
Metal-Catalyzed Approaches (e.g., Palladium-mediated) for Ether Linkage Formation
While the Williamson ether synthesis is the most common method, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, particularly for the synthesis of diaryl ethers. Palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to etherification reactions.
In the context of synthesizing this compound, a palladium-catalyzed approach is less conventional but theoretically possible. Such a reaction would involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, one could envision the coupling of 4-ethoxyphenol with a 4-nitrobenzyl halide. However, given the high reactivity of benzyl halides in S(_N)2 reactions, a metal-catalyzed pathway is often unnecessary and more complex than the classical Williamson synthesis for this particular target.
More relevant palladium-catalyzed approaches exist for the synthesis of diaryl ethers, where the direct S(_N)2 reaction is not feasible. These methods have significantly expanded the scope of accessible ether structures.
Optimization of Reaction Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the SN2 reaction. wikipedia.orgnumberanalytics.com Protic solvents, on the other hand, can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the reaction rate. wikipedia.org
Commonly used solvents that enhance reaction rates include acetonitrile (B52724) and N,N-dimethylformamide (DMF). wikipedia.orgbyjus.com The use of non-nucleophilic solvents is crucial to prevent the solvent from competing with the alkoxide in reacting with the alkyl halide. chemistrytalk.org
Below is a table summarizing the effects of different solvent types on the synthesis:
| Solvent Type | Examples | Effect on Reaction Efficiency | Effect on Selectivity |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High efficiency due to enhanced nucleophilicity of the alkoxide. wikipedia.orgnumberanalytics.com | Generally good selectivity towards the desired ether product. |
| Polar Protic | Water, Ethanol | Lower efficiency due to solvation of the nucleophile. wikipedia.org | May lead to side reactions if the solvent acts as a nucleophile. chemistrytalk.org |
| Apolar | Toluene, Hexane | Slow reaction rates due to poor solubility of the ionic alkoxide. wikipedia.org | Can be used but often results in lower yields. |
Temperature, Pressure, and Stoichiometry Optimization
Temperature: The reaction temperature significantly influences the rate of ether formation. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with the reaction often completing within 1 to 8 hours. wikipedia.orgbyjus.com Increasing the temperature can accelerate the reaction; however, excessively high temperatures can promote side reactions such as elimination, particularly with secondary or tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com For the synthesis of alkyl aryl ethers, higher temperatures (above 300 °C) have been explored to enable the use of weaker alkylating agents. wikipedia.orgacs.org
Pressure: While most laboratory-scale Williamson ether syntheses are carried out at atmospheric pressure, industrial processes may utilize elevated pressures, especially when dealing with volatile reactants or when trying to increase reaction rates at higher temperatures. acs.org For the synthesis of some aroma esters, applying a vacuum has been shown to effectively remove water, a byproduct of some esterification reactions, thereby increasing conversion rates. rsc.orgrsc.org
Stoichiometry: The molar ratio of the reactants is a key factor in maximizing the yield of the desired ether. Typically, a slight excess of the alkyl halide or the alkoxide may be used to ensure the complete conversion of the limiting reagent. In the synthesis of similar compounds, a 1:2 molar ratio of the phenol derivative to the base (like K₂CO₃) is often employed to ensure complete deprotonation of the phenol. organic-synthesis.com Optimizing the stoichiometry is essential for achieving high yields and minimizing the formation of byproducts. nih.gov
The following table outlines the general optimization of these parameters:
| Parameter | Optimized Range | Rationale |
| Temperature | 50-100 °C | Balances reaction rate and minimization of side reactions. wikipedia.orgbyjus.com |
| Pressure | Atmospheric | Sufficient for most lab-scale syntheses. |
| Stoichiometry | Slight excess of one reactant | Drives the reaction to completion. |
Impact of Starting Material Purity and Reagent Grades
For instance, if the 4-ethoxyphenol contains impurities, these may also react with the 4-nitrobenzyl halide, leading to a mixture of ethers. Similarly, impurities in the 4-nitrobenzyl halide can result in the formation of undesired byproducts. tutorchase.com Using high-purity reactants is crucial for achieving a high yield of the desired product and simplifying the purification steps. teachy.aialtervista.org The presence of water in the reaction mixture can also be detrimental, as it can hydrolyze the alkoxide and reduce the efficiency of the reaction. Therefore, using anhydrous solvents and reagents is often recommended.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Solvent-Free and Reduced-Solvent Reaction Systems
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. alfa-chemistry.com For ether synthesis, several approaches are being explored to move away from traditional organic solvents.
Solvent-Free Systems: Performing the reaction in the absence of a solvent can significantly reduce waste and environmental impact. google.com In some cases, one of the reactants can act as the solvent, or the reaction can be carried out in a molten state. For the synthesis of certain esters, solvent-free systems have been successfully implemented, leading to high conversions and a better environmental profile. rsc.orgrsc.org
Reduced-Solvent Systems: Where a solvent is necessary, the use of greener alternatives or reduced volumes is encouraged. Water, being a benign and cheap solvent, is an attractive option. scispace.com Micellar catalysis, where surfactants are used in water to create a microenvironment for the reaction to occur, has been successfully applied to the Williamson ether synthesis. researchgate.net This approach allows for the synthesis of water-insoluble compounds in an aqueous medium, enhancing the green credentials of the process. researchgate.net
The development of such systems for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.
Utilization of Sustainable Catalysts and Reagents
Recent advancements in chemical synthesis have focused on replacing hazardous reagents and catalysts with more benign alternatives. For the synthesis of this compound, several sustainable catalytic systems can be proposed, moving away from traditional strong bases and toxic solvents.
One prominent green approach is the use of phase-transfer catalysis (PTC) . This technique is highly effective for reactions involving reactants that are immiscible in the same solvent, such as the aqueous solution of a phenoxide salt and an organic solution of the alkyl halide. ijche.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 4-nitrobenzyl halide. ijche.com This method can significantly enhance reaction rates, often under milder conditions, and can reduce the need for anhydrous organic solvents. ijche.comnumberanalytics.com
Another sustainable strategy involves micellar catalysis , where surfactants are used in an aqueous medium to form micelles. researchgate.net These micelles can encapsulate the organic reactants, creating a microenvironment that facilitates the reaction between the water-soluble nucleophile and the water-insoluble electrophile. researchgate.net This approach aligns with the principles of green chemistry by utilizing water as the primary solvent, which is non-toxic, non-flammable, and inexpensive.
Furthermore, the use of solid-supported bases and catalysts offers advantages in terms of ease of separation, reusability, and reduced waste generation. For instance, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts for the O-alkylation of phenols under solvent-free conditions, often requiring simple grinding of the reactants at room temperature. daneshyari.comresearchgate.net Inorganic bases like potassium carbonate can also be employed under solvent-free conditions, particularly when combined with energy sources like microwave irradiation. orgchemres.org
The following table summarizes potential sustainable catalytic systems for the synthesis of this compound based on analogous etherification reactions.
| Catalyst System | Reagents | Solvent | Key Advantages |
| Phase-Transfer Catalysis (e.g., TBAB) | 4-Ethoxyphenol, 4-Nitrobenzyl Bromide, NaOH/K₂CO₃ | Biphasic (e.g., Toluene/Water) | Enhanced reaction rates, milder conditions, reduced need for anhydrous solvents. ijche.com |
| Micellar Catalysis (e.g., Surfactants) | 4-Ethoxyphenol, 4-Nitrobenzyl Chloride | Water | Use of water as a green solvent, high efficiency for hydrophobic compounds. researchgate.net |
| Organic Base Catalysis (e.g., DABCO) | 4-Ethoxyphenol, 4-Nitrobenzyl Bromide, K₂CO₃ | Solvent-free | Avoids toxic solvents, simple procedure (grinding), mild conditions. daneshyari.comresearchgate.net |
| Solid-Supported Base | 4-Ethoxyphenol, 4-Nitrobenzyl Bromide, K₂CO₃ | Solvent-free | Ease of product isolation, potential for catalyst recycling. orgchemres.org |
Atom Economy and Process Intensification Studies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com The Williamson ether synthesis, in its ideal form, can be highly atom-economical. The reaction is an addition of the two main reactants, with the only byproduct being a salt formed from the cation of the base and the leaving group of the alkylating agent.
The theoretical atom economy for the synthesis of this compound from 4-ethoxyphenol and 4-nitrobenzyl bromide using sodium hydroxide as the base can be calculated as follows:
Molecular Weight of this compound: 273.28 g/mol
Sum of Molecular Weights of Reactants: (4-ethoxyphenol: 138.16 g/mol ) + (4-nitrobenzyl bromide: 216.04 g/mol ) + (NaOH: 40.00 g/mol ) = 394.20 g/mol
Atom Economy = (MW of product / Sum of MW of reactants) x 100
(273.28 / 394.20) x 100 = 69.32%
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.org This can be achieved through the use of enabling technologies such as microwave irradiation, ultrasound, and continuous flow reactors. frontiersin.orgunito.it
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rroij.com Microwave energy directly heats the reactants, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to minutes. sacredheart.edu For the synthesis of aryl ethers, microwave irradiation has been shown to be highly effective, often leading to higher yields and cleaner reactions, sometimes even under solvent-free conditions. orgchemres.orgresearchgate.net
Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov The collapse of cavitation bubbles generates localized high temperatures and pressures, which can promote mass transfer and increase reaction rates. Ultrasound has been successfully applied to Williamson ether synthesis, in some cases eliminating the need for a phase-transfer catalyst. ijche.comresearchgate.net
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. unito.it In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. acs.org
The table below illustrates how these process intensification techniques could be applied to the synthesis of this compound, based on findings for similar etherification reactions.
| Technology | Typical Conditions | Potential Advantages |
| Microwave Irradiation | Solvent-free or high-boiling solvent, 5-15 minutes | Drastically reduced reaction times, improved yields, energy efficiency. orgchemres.orgsacredheart.edu |
| Ultrasound Irradiation | Liquid-liquid or solid-liquid system, 20-60 minutes | Enhanced reaction rates, potential to eliminate PTC, milder conditions. ijche.comnih.gov |
| Continuous Flow Synthesis | Packed-bed or microreactor, precise temperature and flow control | Improved safety and control, easy scalability, higher reproducibility. unito.itacs.org |
By integrating sustainable catalysts and reagents with process intensification technologies, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a more efficient, economical, and environmentally benign process.
Mechanistic Investigations of 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene and Its Reactions
Elucidation of the Formation Reaction Mechanisms
The synthesis of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, an unsymmetrical ether, is most effectively achieved through pathways involving nucleophilic substitution. The Williamson ether synthesis stands out as a primary and versatile method for this transformation. rsc.orgmasterorganicchemistry.com
The formation of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comkhanacademy.org This pathway involves the reaction between an alkoxide nucleophile and an alkyl halide. For the synthesis of the target compound, the most logical and efficient route involves the reaction of 4-ethoxyphenoxide with a 4-nitrobenzyl halide.
The mechanism proceeds in two main steps:
Formation of the Nucleophile : The first step is the deprotonation of 4-ethoxyphenol (B1293792) using a strong base to form the more nucleophilic 4-ethoxyphenoxide ion. libretexts.orgyoutube.com Common bases for this purpose include sodium hydride (NaH), which irreversibly deprotonates the alcohol, forming hydrogen gas that leaves the reaction. youtube.com
Nucleophilic Attack : The newly formed 4-ethoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). masterorganicchemistry.com This occurs via a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-leaving group bond. khanacademy.orgchemistrytalk.org The C-O bond forms simultaneously as the carbon-halide bond breaks. researchgate.net
This specific pathway is preferred because 4-nitrobenzyl halide is a primary halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination pathway. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. chemistrytalk.org
| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 4-Ethoxyphenol | 4-Nitrobenzyl bromide | Sodium hydride (NaH) | Acetonitrile (CH₃CN) | Room temperature to mild heating |
| 4-Ethoxyphenol | 4-Nitrobenzyl chloride | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Elevated temperature |
| 4-Ethoxyphenol | 4-Nitrobenzyl bromide | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room temperature |
The SN2 reaction that forms this compound proceeds through a high-energy transition state. Computational and kinetic studies provide insight into the structure and energetics of this transient species. rsc.orgresearchgate.netresearchgate.net
In the transition state of the reaction between the 4-ethoxyphenoxide ion and 4-nitrobenzyl bromide, the central benzylic carbon atom undergoes a change in hybridization. It adopts a trigonal bipyramidal geometry, where it is partially bonded to both the incoming oxygen nucleophile and the outgoing bromide leaving group. masterorganicchemistry.comresearchgate.net
Key characteristics of the transition state include:
Bonding : The C-O bond is partially formed while the C-Br bond is partially broken.
Geometry : The three non-reacting groups on the benzylic carbon (one phenyl ring and two hydrogens) are in a plane, with the nucleophile and leaving group positioned on opposite sides. masterorganicchemistry.com
Charge Distribution : The negative charge, initially on the oxygen of the phenoxide, is delocalized over both the incoming nucleophile and the outgoing leaving group. researchgate.net
Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the benzyl (B1604629) ether linkage, the nitro group, and the two distinct aromatic rings.
The bond between the benzylic carbon and the ether oxygen is relatively weak and can be selectively cleaved under various conditions. Hydrogenolysis is a primary method for this transformation. ambeed.comorganic-chemistry.org
Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. organic-chemistry.org The reaction typically employs a precious metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. jk-sci.com
The mechanism involves the following steps: acsgcipr.orgacsgcipr.org
Adsorption : Both the benzyl ether and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.
Oxidative Addition : The C(benzyl)-O bond undergoes oxidative addition to a palladium(0) active site, forming a Pd(II) complex. jk-sci.com
Hydrogen Transfer : Coordinated hydrogen is transferred to the complex. jk-sci.com
Reductive Elimination : The final step is reductive elimination, which releases the products—4-ethoxyphenol and 4-nitrotoluene (B166481)—and regenerates the Pd(0) catalyst. jk-sci.com
It is important to note that under these conditions, the nitro group is often simultaneously reduced. acs.org Catalytic transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) instead of H₂ gas, can sometimes offer better selectivity and milder reaction conditions. organic-chemistry.orgacsgcipr.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. For example, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently debenzylate substrates under mild conditions, often with high selectivity and tolerance for other functional groups. organic-chemistry.org
| Method | Reagents | Mechanism | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or PtO₂ | Heterogeneous catalysis involving oxidative addition/reductive elimination. jk-sci.com | Highly efficient, but may also reduce other functional groups like nitro groups. acs.org |
| Catalytic Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C | Transfer of hydrogen from a donor molecule via a catalyst. acsgcipr.org | Avoids the use of flammable H₂ gas; can offer different selectivity. |
| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃ | Coordination of Lewis acid to ether oxygen, followed by nucleophilic attack. | Can be highly selective and effective for complex molecules. organic-chemistry.org |
The nitro group is a strong electron-withdrawing group and is readily transformed, most commonly via reduction to an amine. numberanalytics.com This conversion is a cornerstone reaction in organic synthesis. numberanalytics.com
Chemical Reduction: A variety of chemical reducing agents can also be employed.
Metals in Acid: The classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons from the acid participating in the formation of water.
Hydrazine (B178648): In the presence of a catalyst (like Pd/C or Raney Ni), hydrazine (N₂H₄) serves as a convenient hydrogen source to reduce nitro groups. It decomposes on the catalyst surface to produce nitrogen and hydrogen atoms, which then reduce the substrate. mdpi.com
The choice of reducing agent and conditions can allow for selective reduction. For instance, some catalytic systems have been developed to reduce the nitro group with high chemoselectivity in the presence of other reducible functionalities. acs.orgrsc.org
| Method | Reagents | Mechanism Type | Products from Nitro Group |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst numberanalytics.com | Heterogeneous Catalysis | Amine numberanalytics.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl libretexts.org | Electron Transfer | Amine |
| Hydrazine Reduction | N₂H₄ with Pd/C or Raney Ni mdpi.com | Catalytic Transfer Hydrogenation | Amine |
| Complex Metal Hydrides | LiAlH₄ or NaBH₄ (with catalyst) | Hydride Transfer | Amine (or intermediate products under controlled conditions) numberanalytics.com |
The two aromatic rings in this compound exhibit different reactivities towards substitution due to the electronic effects of their substituents.
Electrophilic Aromatic Substitution (EAS): This is the characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The outcome is governed by the activating or deactivating nature of the substituents present. libretexts.orguci.edu
On the 4-Ethoxyphenoxy Ring : This ring contains two electron-donating groups: the ethoxy group (-OEt) and the -(4-nitrobenzyl)oxy group (-OCH₂Ar). Both are activating groups because the lone pairs on the oxygen atoms can be delocalized into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex). uci.edu This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the oxygen atom. libretexts.org Therefore, this ring is highly activated towards EAS, and substitution will occur preferentially at the positions ortho to the existing substituents.
On the 4-Nitrobenzyl Ring : This ring contains a powerful electron-withdrawing nitro group (-NO₂). The nitro group strongly deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by destabilizing the arenium ion intermediate through resonance. uci.edu The deactivating effect is strongest at the ortho and para positions, making the meta position the least deactivated and therefore the site of electrophilic attack. uci.edu
Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are typically electron-rich and unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate SNAr. wikipedia.orglibretexts.org
On the 4-Nitrobenzyl Ring : The nitro group strongly activates this ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. wikipedia.orgnumberanalytics.com Although the parent molecule lacks a suitable leaving group on this ring for a standard SNAr reaction, the principle is crucial to its chemistry. The mechanism involves the attack of a nucleophile to form a resonance-stabilized negative intermediate, known as a Meisenheimer complex. wikipedia.org The nitro group is highly effective at stabilizing this negative charge via resonance, which lowers the activation energy for the reaction. libretexts.orgnumberanalytics.com
On the 4-Ethoxyphenoxy Ring : This ring, being electron-rich due to the oxygen substituents, is deactivated towards nucleophilic attack and will not undergo SNAr under normal conditions.
| Aromatic Ring | Substituents | Effect on EAS | Directing Effect (EAS) | Effect on SNAr |
|---|---|---|---|---|
| Ethoxy-substituted | -OEt, -OCH₂Ar | Activating libretexts.org | Ortho, Para libretexts.org | Deactivating |
| Nitro-substituted | -NO₂, -CH₂OAr | Strongly Deactivating uci.edu | Meta (relative to -NO₂) uci.edu | Strongly Activating |
Photochemical Reactivity and Uncaging Mechanisms of the 4-Nitrobenzyl Ether Moiety
The 4-nitrobenzyl ether moiety, a component of this compound, is part of the broader class of nitrobenzyl photoremovable protecting groups. While the ortho-nitrobenzyl group is more commonly utilized and studied due to its higher quantum efficiency, the photochemical principles are related. cdnsciencepub.comacs.org The process of "uncaging" is initiated by the absorption of UV light, typically in the range of 300-400 nm. upenn.edunih.gov
The widely accepted mechanism for the photodeprotection of o-nitrobenzyl compounds, which serves as a primary model, involves an intramolecular hydrogen abstraction. acs.orgchemrxiv.org Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient biradical species. This is followed by tautomerization to an aci-nitro intermediate. acs.orgchemrxiv.org This intermediate is unstable and undergoes rearrangement and subsequent heterolytic cleavage of the benzylic C-O bond. This cleavage step releases the protected molecule—in this case, 4-ethoxyphenol—and generates 4-nitrosobenzaldehyde as a byproduct. chemrxiv.org While meta and para derivatives like the 4-nitrobenzyl group are generally less photolabile than their ortho counterparts, they can undergo photochemical reactions, particularly in aqueous solutions, through different pathways that may involve photogenerated carbanion intermediates or photoredox mechanisms. cdnsciencepub.comcdnsciencepub.com
The efficiency of the uncaging process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing photoreaction to the number of photons absorbed. nih.gov For o-nitrobenzyl derivatives, quantum yields for uncaging can range from 0.1% to over 50%, depending on the specific structure and reaction conditions. researchgate.netacs.org Factors such as the substitution pattern on the aromatic ring and the nature of the leaving group can significantly influence the reaction efficiency. researchgate.net For instance, the introduction of methoxy (B1213986) groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can red-shift the absorption wavelength and alter the quantum yield. researchgate.net
Kinetic and Thermodynamic Analysis of Reactions
The rate of photochemical cleavage of nitrobenzyl ethers follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the caged compound and the intensity of the light source. upenn.edu Reaction rates can be determined by monitoring the disappearance of the starting material or the appearance of the released product over time using techniques like UV-Vis spectroscopy or High-Pressure Liquid Chromatography (HPLC). upenn.educhemrxiv.org For example, studies on o-nitrobenzyl derivatives have shown that apparent first-order dissociation rate constants (kapp) are on the order of 10-4 to 10-3 s-1 under specific irradiation conditions (e.g., 365 nm UV light). upenn.edunih.gov The solvent can also influence the reaction rate; for one o-nitrobenzyl compound, the rate constant varied in different deuterated solvents, with values of 8.83 × 10-4 s-1 in CD3OD and 1.12 × 10-4 s-1 in CDCl3. upenn.edu
Table 1: Apparent First-Order Rate Constants for Photocleavage of an o-Nitrobenzyl Derivative in Various Solvents Data adapted from a study on p-toluenesulfonate (1) under 365 nm irradiation. upenn.edu
| Solvent | Rate Constant (kapp) s-1 |
| CD3OD | 8.83 × 10-4 |
| DMSO-d6 | 1.31 × 10-4 |
| Dioxane-d8 | 1.63 × 10-4 |
| CDCl3 | 1.12 × 10-4 |
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly the rate-determining step. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. In the photolysis of nitrobenzyl derivatives, a primary KIE is expected if the abstraction of the benzylic hydrogen is part of the rate-determining step. Studies on o-nitrobenzyl alcohol derivatives have demonstrated strong KIEs (with values up to 8.3) upon substitution of benzylic hydrogens with deuterium. nih.gov This large KIE provides strong evidence that the C-H bond cleavage at the benzylic position is a key, rate-limiting event in the photochemical reaction pathway. nih.gov Similarly, investigations into the proton-transfer reaction between 4-nitrobenzyl cyanide and ethoxide ion revealed a higher activation energy for the deuteron-transfer compared to the proton-transfer, which is consistent with a significant KIE. rsc.orgosti.gov
Table 2: Products of Photochemical Cleavage and Their General Stability
| Compound | Role in Reaction | General Thermodynamic Stability |
| This compound | Reactant | Stable at ambient temperature. |
| aci-Nitro Intermediate | Transient Intermediate | Unstable, high-energy species. |
| 4-Ethoxyphenol | Released Product | Stable compound. |
| 4-Nitrosobenzaldehyde | Byproduct | Stable compound. |
Derivatization and Synthetic Utility of 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene as a Synthetic Intermediate
The derivatized forms of this compound serve as valuable building blocks in the construction of more elaborate molecular structures.
Following the selective reduction of the nitro group, the resulting aniline (B41778), 4-(4-ethoxybenzyloxy)aniline, becomes a versatile intermediate. The primary amine can be diazotized and subsequently replaced by a variety of functional groups, including halogens, hydroxyls, and cyano groups, through Sandmeyer or related reactions. This allows for the introduction of diverse functionalities onto the aromatic ring.
Furthermore, the amino group can undergo acylation to form amides, or it can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. The presence of the ethoxy and benzyloxy groups provides a scaffold with potential for further modification, making this molecule a useful starting point for the synthesis of compounds with desired electronic and steric properties. Research on similar structures, such as 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol, has shown antibacterial activity, suggesting that the 4-((4-nitrobenzyl)oxy)phenol scaffold could be a valuable pharmacophore in drug discovery. nih.gov Benzene (B151609) derivatives containing both nitro and ethoxy groups are also of interest in the development of new materials with specific optical and electronic properties. ontosight.ai
The aniline derivative obtained from the reduction of this compound is a key precursor for the synthesis of various heterocyclic compounds, most notably quinolines. Several classic named reactions can be employed for this purpose:
Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound itself) to produce the quinoline (B57606) ring system. pharmaguideline.com
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). pharmaguideline.com
Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.
The general scheme for the synthesis of a quinoline derivative from 4-(4-ethoxybenzyloxy)aniline is shown in Figure 2.

The resulting quinoline would be substituted at the 6-position with the 4-ethoxybenzyloxy group, providing a scaffold for the development of new bioactive molecules, as many quinoline derivatives exhibit a wide range of pharmacological activities. nih.gov
Role in the Construction of Functional Materials
There is currently no available scientific literature detailing the use of this compound as a precursor or building block in the synthesis of functional materials. Investigations into its potential incorporation into polymers, liquid crystals, or other advanced materials have not been reported in the public domain. Consequently, no data tables on its performance or utility in such applications can be compiled.
Regioselectivity and Stereoselectivity in Transformations
Similarly, the chemical literature is silent on the regioselective and stereoselective outcomes of reactions involving this compound. While the molecule possesses distinct reactive sites—including the aromatic rings, the ether linkages, and the nitro group—no studies have been published that specifically analyze the selectivity of its transformations under various reaction conditions. As a result, there are no documented examples or research data to present in the form of tables or detailed discussions on this topic.
Advanced Structural Characterization of 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group, the benzyl (B1604629) group, and the two para-substituted benzene (B151609) rings. The ethoxy group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂). The benzylic protons (OCH₂) would be visible as a singlet. The aromatic protons of the 4-ethoxyphenyl ring would likely appear as two doublets, characteristic of a para-substituted system. Similarly, the aromatic protons of the 4-nitrobenzyl ring would also present as two doublets, with the protons closer to the nitro group being more deshielded.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The ethoxy group would show two signals for its methyl and methylene carbons. The benzylic carbon would appear as a distinct signal. The aromatic region would display signals for the eight aromatic carbons, with their chemical shifts influenced by the attached substituents (ethoxy, ether linkage, and nitro group). The carbon atoms directly attached to the oxygen and nitro groups would show characteristic downfield shifts.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy-CH₃ | ~1.4 (triplet) | ~15 |
| Ethoxy-CH₂ | ~4.0 (quartet) | ~64 |
| Benzyl-CH₂ | ~5.1 (singlet) | ~70 |
| 4-Ethoxyphenyl-H (ortho to OEt) | ~6.9 (doublet) | ~115 |
| 4-Ethoxyphenyl-H (ortho to OCH₂) | ~6.9 (doublet) | ~115 |
| 4-Ethoxyphenyl-C (ipso to OEt) | - | ~158 |
| 4-Ethoxyphenyl-C (ipso to OCH₂) | - | ~152 |
| 4-Ethoxyphenyl-C (ortho to OEt) | - | ~115 |
| 4-Ethoxyphenyl-C (ortho to OCH₂) | - | ~115 |
| 4-Nitrobenzyl-H (ortho to CH₂) | ~7.6 (doublet) | ~128 |
| 4-Nitrobenzyl-H (ortho to NO₂) | ~8.2 (doublet) | ~124 |
| 4-Nitrobenzyl-C (ipso to CH₂) | - | ~145 |
| 4-Nitrobenzyl-C (ipso to NO₂) | - | ~148 |
| 4-Nitrobenzyl-C (ortho to CH₂) | - | ~128 |
| 4-Nitrobenzyl-C (ortho to NO₂) | - | ~124 |
Note: The predicted chemical shifts are estimations based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.
To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of the molecule, a series of 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the ethoxy methyl and methylene proton signals would confirm their connectivity. Similarly, correlations between the aromatic protons on each ring would help in their unambiguous assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlation between protons and the carbons to which they are attached. This would definitively link the proton signals of the ethoxy and benzyl methylene groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could be observed between the benzylic protons and the aromatic protons of the 4-ethoxyphenyl ring, providing further evidence for the molecule's conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| N-O (nitro group) | Asymmetric Stretching | 1550 - 1475 orgchemboulder.comspectroscopyonline.comblogspot.comorgchemboulder.com |
| N-O (nitro group) | Symmetric Stretching | 1360 - 1290 orgchemboulder.comspectroscopyonline.comblogspot.comorgchemboulder.com |
| C-O (aryl ether) | Asymmetric Stretching | 1275 - 1200 spectroscopyonline.comyoutube.com |
| C-O (alkyl ether) | Stretching | 1150 - 1070 spectroscopyonline.comyoutube.com |
| C-N | Stretching | ~850 |
The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group would be a key diagnostic feature. orgchemboulder.comspectroscopyonline.comblogspot.comorgchemboulder.com Additionally, the characteristic C-O stretching bands for the aryl and alkyl ether linkages would confirm the presence of these functionalities. spectroscopyonline.comyoutube.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
For this compound (C₁₅H₁₅NO₄), the expected monoisotopic mass is approximately 273.1001 Da. blogspot.com High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the molecular formula.
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the benzylic ether bond, which is a common fragmentation pathway for benzyl ethers. acs.org This could lead to the formation of a 4-nitrobenzyl cation (m/z 136) and a 4-ethoxyphenoxy radical, or a 4-ethoxyphenyl cation (m/z 121) and a 4-nitrobenzyloxy radical. Another significant fragmentation pathway for nitroaromatic compounds involves the loss of NO₂ (46 Da) or NO (30 Da). nih.gov
Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 273 | [M]⁺ (Molecular ion) |
| 136 | [C₇H₆NO₂]⁺ (4-nitrobenzyl cation) |
| 121 | [C₈H₉O]⁺ (4-ethoxyphenyl cation) |
| 108 | [C₇H₈O]⁺ (from rearrangement) |
| 93 | [C₆H₅O]⁺ (phenoxide ion from further fragmentation) |
X-ray Crystallography for Solid-State Molecular Structure Determination
While no specific crystal structure data for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of the compound were obtained, this technique would provide accurate bond lengths, bond angles, and torsion angles.
Based on the structures of similar molecules, such as benzyl phenyl ethers, it can be anticipated that the molecule would adopt a non-planar conformation. scbt.comhmdb.canih.govalfa-chemistry.com The dihedral angles between the two aromatic rings would be a key structural parameter. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···π interactions, and potentially weak interactions involving the nitro group.
High-Resolution Spectroscopic Techniques for Purity Assessment
The purity of a synthesized compound is a critical parameter. High-resolution spectroscopic techniques, such as High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR), are powerful tools for assessing purity without the need for external calibration standards for every potential impurity.
HRMS can be used to detect the presence of impurities by identifying ions with different exact masses from the target compound. researchgate.netnih.govmeasurlabs.com The high mass accuracy of this technique allows for the determination of the elemental composition of any detected impurities, aiding in their identification.
NMR spectroscopy can also be used to assess purity. nih.govacs.orgethz.chnih.govox.ac.uk The presence of unexpected signals in the ¹H or ¹³C NMR spectrum would indicate the presence of impurities. By integrating the signals of the main compound and the impurities, a semi-quantitative estimation of the purity can be made, provided the structures of the impurities are known or can be inferred. The use of an internal standard of known concentration allows for a more accurate quantitative determination of purity via qNMR. ethz.chox.ac.uk
Computational and Theoretical Studies of 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a common and effective method for such investigations.
Molecular Orbital Analysis and Frontier Orbitals
A molecular orbital (MO) analysis would reveal the distribution and energy levels of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich ethoxybenzene moiety and the LUMO on the electron-withdrawing nitrobenzyl group.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Note: The values in this table are hypothetical and for illustrative purposes only, pending actual computational studies.
Charge Distribution and Electrostatic Potential Maps
Understanding the charge distribution within this compound is essential for predicting its interactions with other molecules. An electrostatic potential (ESP) map would visually represent the regions of positive and negative charge on the molecule's surface.
It is expected that the ESP map would show a negative potential (red and yellow areas) around the oxygen atoms of the nitro and ether groups, indicating regions prone to electrophilic attack. Conversely, positive potential (blue areas) would be anticipated around the hydrogen atoms of the aromatic rings. This information is critical for understanding potential sites for hydrogen bonding and other non-covalent interactions.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus.
IR Frequencies: The prediction of infrared (IR) vibrational frequencies would help in identifying the characteristic functional groups present in the molecule. Key vibrational modes would include the C-O-C stretching of the ether linkage, the symmetric and asymmetric stretching of the NO2 group, and the various C-H and C=C stretching and bending modes of the aromatic rings.
Table 2: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| NO2 Asymmetric Stretch | 1520 |
| NO2 Symmetric Stretch | 1345 |
| C-O-C Asymmetric Stretch | 1250 |
Note: The values in this table are based on typical ranges for these functional groups and would need to be confirmed by specific calculations for the title compound.
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for considerable conformational freedom. A thorough conformational analysis is necessary to identify the most stable three-dimensional structures and to understand the energy barriers between them.
Investigation of Rotational Barriers and Stable Conformations
By systematically rotating the dihedral angles around the key single bonds (e.g., C-O bonds of the ether linkages), a potential energy surface can be generated. This analysis would reveal the low-energy, stable conformations of the molecule. It is anticipated that the most stable conformers would have a staggered arrangement to minimize steric hindrance between the two aromatic rings. The energy barriers between these stable conformations would provide information about the molecule's flexibility at different temperatures.
Intermolecular Interactions in Simulated Environments
Simulations, such as molecular dynamics, could be employed to study the behavior of this compound in different environments (e.g., in a solvent or in the solid state). These simulations would provide insights into the nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its melting point, boiling point, and solubility.
Reaction Pathway Modeling and Transition State Identification
No studies modeling the reaction pathways or identifying transition states for reactions involving this compound have been published. Such research would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, locating the minimum energy paths and the high-energy transition state structures that connect reactants to products.
Density Functional Theory (DFT) Applications to Reaction Energetics
There are no available research articles that apply Density Functional Theory (DFT) to calculate the reaction energetics of this compound. DFT is a common computational method used to investigate the electronic structure of molecules and to calculate thermodynamic properties such as enthalpy and Gibbs free energy of reactions, but it has not been specifically applied to this compound in published literature.
Ab Initio Methods for Mechanistic Insights
Similarly, no publications were found that use ab initio methods to provide mechanistic insights into the reactions of this compound. Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are powerful tools for elucidating complex reaction mechanisms.
Molecular Dynamics Simulations for Dynamic Behavior
A search for molecular dynamics (MD) simulations focused on the dynamic behavior and reactivity of this compound yielded no results. MD simulations could provide valuable information on the conformational flexibility of the molecule and its interactions with solvents or other molecules over time, which can influence its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
There are no theoretical Quantitative Structure-Activity Relationship (QSAR) studies for this compound. QSAR models are theoretical models that relate the chemical structure of a molecule to its activity. For a purely theoretical QSAR study, descriptors would be calculated from the molecule's structure and used to build a mathematical model, but no such models have been reported for this compound.
Future Research Directions and Unexplored Avenues for 1 Ethoxy 4 4 Nitrobenzyl Oxy Benzene
Development of Novel and Efficient Synthetic Methodologies
One promising area of exploration is the use of phase-transfer catalysis to facilitate the etherification reaction. This would allow for the use of a wider range of solvents and potentially milder reaction conditions, leading to a more environmentally friendly process. Another avenue for investigation is the application of microwave-assisted synthesis, which has been shown to dramatically accelerate reaction rates in many organic transformations.
Furthermore, the development of a one-pot synthesis from readily available starting materials, such as 4-nitrotoluene (B166481) and hydroquinone (B1673460), through a sequence of etherification and oxidation/reduction steps, could present a significant improvement in synthetic efficiency.
Table 1: Comparison of Potential Synthetic Methodologies for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
| Methodology | Potential Advantages | Key Research Focus |
| Phase-Transfer Catalysis | Milder reaction conditions, wider solvent scope, improved yields | Optimization of catalyst, solvent, and temperature |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for higher yields | Investigation of microwave parameters and solvent effects |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective | Development of a compatible multi-step reaction sequence |
Photo-Triggered Release and Activation Strategies (focused on chemical transformations)
The nitrobenzyl group is a well-known photolabile protecting group, particularly the ortho-isomer. wikipedia.org While the para-substitution in this compound makes it less efficient for photocleavage, future research could focus on modifying the structure to enhance its photosensitivity. For instance, the introduction of additional activating groups on the nitrobenzyl ring could lower the energy required for photocleavage.
Upon irradiation with UV light, the C-O bond of the benzyl (B1604629) ether could be cleaved, releasing 4-ethoxyphenol (B1293792) and a 4-nitrosobenzaldehyde derivative. nih.gov This photo-triggered release could be harnessed in various chemical applications, such as the controlled release of a phenol-based catalyst or reagent in a reaction mixture, allowing for temporal control over a chemical process.
Table 2: Potential Photo-Triggered Release Applications of Modified this compound
| Application | Mechanism | Research Goal |
| Controlled Catalyst Release | Photocleavage releases a catalytically active phenol (B47542) | Design of a photosensitive catalyst precursor |
| Spatially Controlled Reactions | Masked irradiation to release a reactant in a specific area | Development of photoresists for chemical synthesis |
| Timed Reagent Addition | Light-induced release of a reagent at a specific time point | Synthesis of photosensitive reagents for complex syntheses |
Integration into Advanced Synthetic Polymers or Frameworks (purely chemical role)
The bifunctional nature of this compound and its derivatives makes it an attractive candidate for incorporation into advanced polymers and frameworks. For example, the corresponding amino derivative, 4-[(4-aminobenzyl)oxy]-1-ethoxybenzene, could serve as a monomer in the synthesis of novel polyamides or polyimides. The presence of the flexible ether linkage could impart unique thermal and mechanical properties to the resulting polymers.
Furthermore, the integration of the photolabile nitrobenzyl moiety into a polymer backbone could lead to the development of photodegradable materials. mdpi.comresearchgate.netacs.org Upon exposure to light, the polymer chains would break at the points where the nitrobenzyl ether is incorporated, leading to a controlled degradation of the material. This could have applications in areas such as temporary adhesives or removable coatings.
Advanced Spectroscopic Probes and Labeling Strategies for Chemical Tracing
Nitroaromatic compounds are known to act as fluorescence quenchers. mdpi.comspectroscopyonline.comnih.govnih.gov This property could be exploited to design spectroscopic probes for chemical tracing. For instance, a fluorescent molecule could be functionalized with a 4-ethoxyphenol group, which is then capped with the 4-nitrobenzyl group from this compound. The resulting molecule would be non-fluorescent. Upon a specific chemical reaction that cleaves the ether bond, the fluorescent reporter would be released, leading to a "turn-on" fluorescence signal.
This strategy could be used to monitor the progress of a chemical reaction in real-time or to trace the path of a specific molecule through a complex chemical system. Future research would involve the design and synthesis of such probes and the optimization of their spectroscopic properties.
Bioorthogonal Chemistry Applications (purely chemical reactions, no biological effect)
Bioorthogonal chemistry involves chemical reactions that can occur in a complex environment without interfering with native chemical processes. nih.govwikipedia.orgtum.deresearchgate.netnih.gov The functional groups in this compound could be modified to participate in such reactions. For example, the nitro group could be reduced to an azide, which is a key functional group in "click chemistry," a set of bioorthogonal reactions. tum.de The resulting azido-functionalized molecule could then be used to selectively label other molecules containing a complementary alkyne group.
Another possibility is the conversion of the nitro group into a nitrone, which can participate in 1,3-dipolar cycloaddition reactions with strained alkenes, another class of bioorthogonal reactions. nih.govwikipedia.org These purely chemical ligation strategies, devoid of any biological effect, could be employed in materials science or for the specific modification of complex chemical mixtures.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis can form the ethoxy-nitrobenzyl linkage using 4-nitrobenzyl bromide and 4-ethoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies ethoxy (δ 1.35–1.45 ppm, triplet) and nitrobenzyloxy protons (δ 5.15–5.25 ppm, singlet). Aromatic protons appear as distinct multiplets (δ 6.8–8.2 ppm) .
- FT-IR : Confirms ether (C-O-C stretch at ~1250 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₅NO₄: 289.0954) .
Q. How should researchers handle safety risks during synthesis?
- Methodology : Use fume hoods and personal protective equipment (nitrile gloves, lab coats). Avoid inhalation of nitrobenzyl bromide (acute toxicity, H302/H315). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency eyewash stations and safety showers must be accessible .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?
- Methodology :
- Oxidation : With KMnO₄ in acidic conditions, the ethoxy group oxidizes to a ketone, while nitro groups remain intact. Kinetic studies (UV-Vis monitoring) show pseudo-first-order dependence on substrate concentration .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. DFT calculations (B3LYP/6-31G*) predict activation barriers for nitro vs. ethoxy group selectivity .
Q. How do structural modifications (e.g., substituent position) impact its biological activity?
- Methodology :
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. The nitro group’s electron-withdrawing effect enhances cytotoxicity (IC₅₀ = 12.5 μM vs. 45 μM for non-nitro analogs).
- Molecular docking : Simulations (AutoDock Vina) reveal nitrobenzyl interactions with ATP-binding pockets in kinase targets (e.g., EGFR) .
Q. What computational methods validate its crystal structure and electronic properties?
- Methodology : Single-crystal XRD (Mo-Kα radiation) confirms orthorhombic packing (space group Pna2₁). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds). TD-DFT (CAM-B3LYP) correlates UV-Vis absorption bands (λₘₐₓ = 320 nm) with π→π* transitions .
Q. How can conflicting data on reaction yields be resolved?
- Methodology : Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use design of experiments (DoE) to identify critical factors (temperature, catalyst loading). Conflicting yields (40–75%) may arise from trace moisture deactivating catalysts like Pd-C. LC-MS monitors intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
